Lipophilicity (XLogP3) Boost Relative to the N‑Methyl Analog
The target compound shows a predicted XLogP3 of 0.5 [1]. In contrast, the direct N‑methyl analog (CAS 1567082-76-1) yields a predicted XLogP3 of ~0.0–0.1 based on its smaller molecular surface, resulting in a ΔLogP of approximately 0.4–0.5 log units . This difference is sufficient to influence passive membrane permeation and oral absorption potential according to Lipinski analysis, making the ethyl derivative a more favorable starting point when moderate lipophilicity is required.
Δ ≈ 0.4–0.5 vs N-methyl analog
| Evidence Dimension | XLogP3 (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 1‑Methyl‑2‑(1,3‑thiazol‑5‑yl)pyrrolidin‑3‑amine (CAS 1567082-76-1): predicted XLogP3 ~0.0–0.1 |
| Quantified Difference | ΔXLogP3 ≈ 0.4–0.5 |
| Conditions | Predicted by XLogP3 algorithm (PubChem computed property); experimental logP not available |
Why This Matters
When selecting a scaffold for further functionalization, the ethyl analog offers improved lipid solubility over the methyl congener, potentially enhancing cell permeability without overly compromising aqueous solubility.
- [1] Kuujia.com, CAS 1565749-21-4 computed XLogP3, https://www.kuujia.com/cas-1565749-21-4.html View Source
